![molecular formula C10H10N2O3S B1428753 Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate CAS No. 955886-84-7](/img/structure/B1428753.png)

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

概要

説明

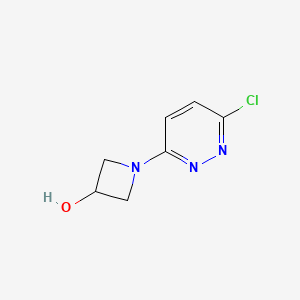

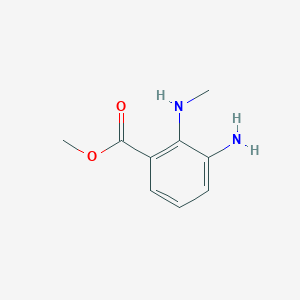

“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazoles have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds were characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” includes a benzothiazole ring, which is a heterocyclic compound . The compound also contains functional groups such as an amino group, a methoxy group, and a carboxylate group .Chemical Reactions Analysis

“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” can potentially participate in various chemical reactions. For example, 2-aminothiazoles have been used as starting materials for the synthesis of diverse heterocyclic analogues .Physical And Chemical Properties Analysis

“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at room temperature .科学的研究の応用

Medicinal Chemistry

Scientific Field

Medicinal Chemistry Application Summary: This compound is used in the design and synthesis of new pharmaceutical agents due to its thiazole core, which is present in many biologically active molecules. Methods of Application:

- The synthesized compounds exhibit a range of biological activities, including antimicrobial and antitumor effects .

Antimicrobial Research

Scientific Field

Microbiology Application Summary: It’s utilized to develop antimicrobial agents against multidrug-resistant strains. Methods of Application:

- Derivative Synthesis: Derivatives are synthesized and characterized for their potential as antimicrobial agents .

- Some derivatives show significant inhibitory activity against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Development

Scientific Field

Mycology Application Summary: The compound is a starting point for creating antifungal agents. Methods of Application:

- Certain derivatives demonstrate zones of inhibition indicating antifungal activity, comparable to standard drugs like nystatin .

Antitumor Activity

Scientific Field

Oncology Application Summary: Researchers explore its use in developing antineoplastic drugs. Methods of Application:

- Some derivatives show promise in inhibiting tumor cell growth, indicating potential for cancer treatment .

Neuroprotective Agent Research

Scientific Field

Neurology Application Summary: The compound’s derivatives are investigated for their neuroprotective properties. Methods of Application:

- Derivatives may offer protection to neuronal cells, suggesting potential in treating neurodegenerative diseases .

Agricultural Chemistry

Scientific Field

Agricultural Science Application Summary: It’s studied for its use in creating fungicides and pesticides. Methods of Application:

- Some derivatives are effective in protecting crops from fungal infections and pest infestations, improving yield .

Antioxidant Research

Scientific Field

Biochemistry Application Summary: This compound is studied for its potential as an antioxidant, which can help in protecting cells from oxidative stress. Methods of Application:

- The compound may exhibit significant free radical scavenging activity, suggesting its use as an antioxidant agent .

Anti-HIV Activity

Scientific Field

Virology Application Summary: Researchers investigate the compound’s derivatives for their potential to inhibit HIV replication. Methods of Application:

Analgesic Development

Scientific Field

Pharmacology Application Summary: The compound is used to develop new analgesic drugs for pain management. Methods of Application:

Anti-Inflammatory Agents

Scientific Field

Immunology Application Summary: The compound’s derivatives are evaluated for their anti-inflammatory properties. Methods of Application:

Antischizophrenia Agents

Scientific Field

Psychiatry Application Summary: It’s explored for creating drugs that can manage symptoms of schizophrenia. Methods of Application:

- Some derivatives might show beneficial effects on cognitive and behavioral symptoms of schizophrenia .

Antithrombotic Therapy

Scientific Field

Hematology Application Summary: The compound is a candidate for developing antithrombotic agents to prevent blood clots. Methods of Application:

These applications highlight the versatility of “Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” in scientific research. Each application involves rigorous experimental procedures and has yielded promising results, which are documented in scientific literature. For detailed experimental procedures and quantitative data, the original research articles should be consulted. The references provided here offer a starting point for further exploration.

Anti-Tubercular Compounds

Scientific Field

Infectious Diseases Application Summary: The compound is used in the synthesis of new anti-tubercular compounds. Methods of Application:

- Synthesis Techniques: Various synthetic pathways including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques are employed .

- New benzothiazole derivatives show better inhibition potency against M. tuberculosis .

Antiviral Research

Scientific Field

Virology Application Summary: Thiazole derivatives, including this compound, are explored for their antiviral activities. Methods of Application:

Diuretic Agents

Scientific Field

Nephrology Application Summary: The compound is investigated for its potential use as a diuretic agent. Methods of Application:

Anticonvulsant Agents

Scientific Field

Neuropharmacology Application Summary: Researchers study the compound for its potential in treating convulsions. Methods of Application:

Neurotransmitter Synthesis

Scientific Field

Neurochemistry Application Summary: The compound plays a role in the synthesis of neurotransmitters like acetylcholine. Methods of Application:

- Thiazole is naturally found in Vitamin B1, which is essential for the synthesis of neurotransmitters .

Chemical Reaction Accelerators

Scientific Field

Chemical Engineering Application Summary: Thiazole derivatives are used as accelerators in various chemical reactions. Methods of Application:

Safety And Hazards

特性

IUPAC Name |

methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZNSAWWLCRFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate | |

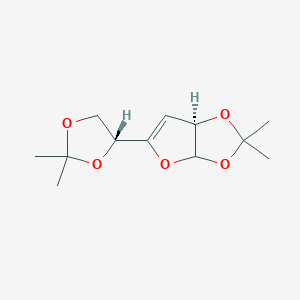

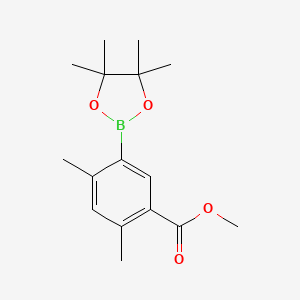

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)

![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)

![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)

![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)